3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid: is a chemical compound characterized by its unique bicyclic structure and the presence of both amino and carboxylic acid functional groups. The compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the introduction of the Boc-protected amino group and the difluorobicyclo[1.1.1]pentane core through a series of reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced purification techniques and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The amino and carboxylic acid groups can be oxidized or reduced to form different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to design and synthesize new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its fluorinated structure may impart desirable properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and conformation .
Comparison with Similar Compounds
3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the Boc protection group.
3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-methyl ester: Contains a methyl ester instead of a carboxylic acid group.
Uniqueness: 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a Boc-protected amino group and a difluorobicyclo[1.1.1]pentane core. This structure provides a balance of stability and reactivity, making it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-8(2,3)18-7(17)14-10-4-9(5-10,6(15)16)11(10,12)13/h4-5H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYDHGQIOXCFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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